molecular formula C16H15N3O3S B12112034 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12112034
M. Wt: 329.4 g/mol
InChI Key: OPGRYSIYYGFPCM-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Introduction of the Methoxy Group: This step involves methylation of the hydroxyl group on the benzofuran ring.

    Formation of the Thiadiazole Ring: This is typically done through the reaction of thiosemicarbazide with appropriate aldehydes or ketones.

    Coupling of the Benzofuran and Thiadiazole Rings: This step involves the formation of an amide bond between the benzofuran and thiadiazole intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(5-hydroxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide.

    Reduction: Formation of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]ethylamine.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methoxy-1-benzofuran-2-yl)ethanone
  • 3-[2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]-3-hydroxypropyl hexopyranoside
  • 5-METHOXY-1-BENZOFURAN-3-CARBOXYLIC ACID

Uniqueness

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a benzofuran ring, a thiadiazole ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(5-methoxy-1-benzofuran-3-yl)-N-(5-prop-2-enyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H15N3O3S/c1-3-4-15-18-19-16(23-15)17-14(20)7-10-9-22-13-6-5-11(21-2)8-12(10)13/h3,5-6,8-9H,1,4,7H2,2H3,(H,17,19,20)

InChI Key

OPGRYSIYYGFPCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)CC=C

Origin of Product

United States

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